

Urolithin A pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Urolithin A

CAS No.: 1143-70-0

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ADME of Urolithin A: A Quantitative Overview

The table below summarizes the key pharmacokinetic parameters of **Urolithin A** based on current clinical and preclinical data.

Parameter	Description
Production Site	Colon, by gut microbiota [1] [2] [3].
Key Producer Microbes	<i>Enterocloster</i> spp.; overall higher gut microbiome diversity and Firmicutes-to-Bacteroidetes ratio in producers [1] [3].
Prevalence of Producers	~40% of the population can naturally produce UA from dietary precursors [1] [3].
Circulatory Forms	Primarily phase II conjugates (UA-glucuronide, UA-sulfate); UA monomers are also present [1] [3].
Tissue Form	Predominantly in the active monomeric form in skeletal muscle; conjugated forms in liver and kidneys [1].
Elimination Route	Via kidneys (urine) and intestines (feces) [2].

Parameter	Description
Plasma Exposure (Direct UA vs. Pomegranate Juice)	A single 500 mg UA dose provided a >6-fold higher plasma exposure compared to 240 mL pomegranate juice [3].

Production, Absorption, and Distribution

UA is not directly consumed but is a **gut microbiota-derived metabolite** of ellagitannins (ETs) and ellagic acid (EA) found in foods like pomegranates, walnuts, and strawberries [1] [2]. Its production is entirely dependent on an individual's gut microbiome composition.

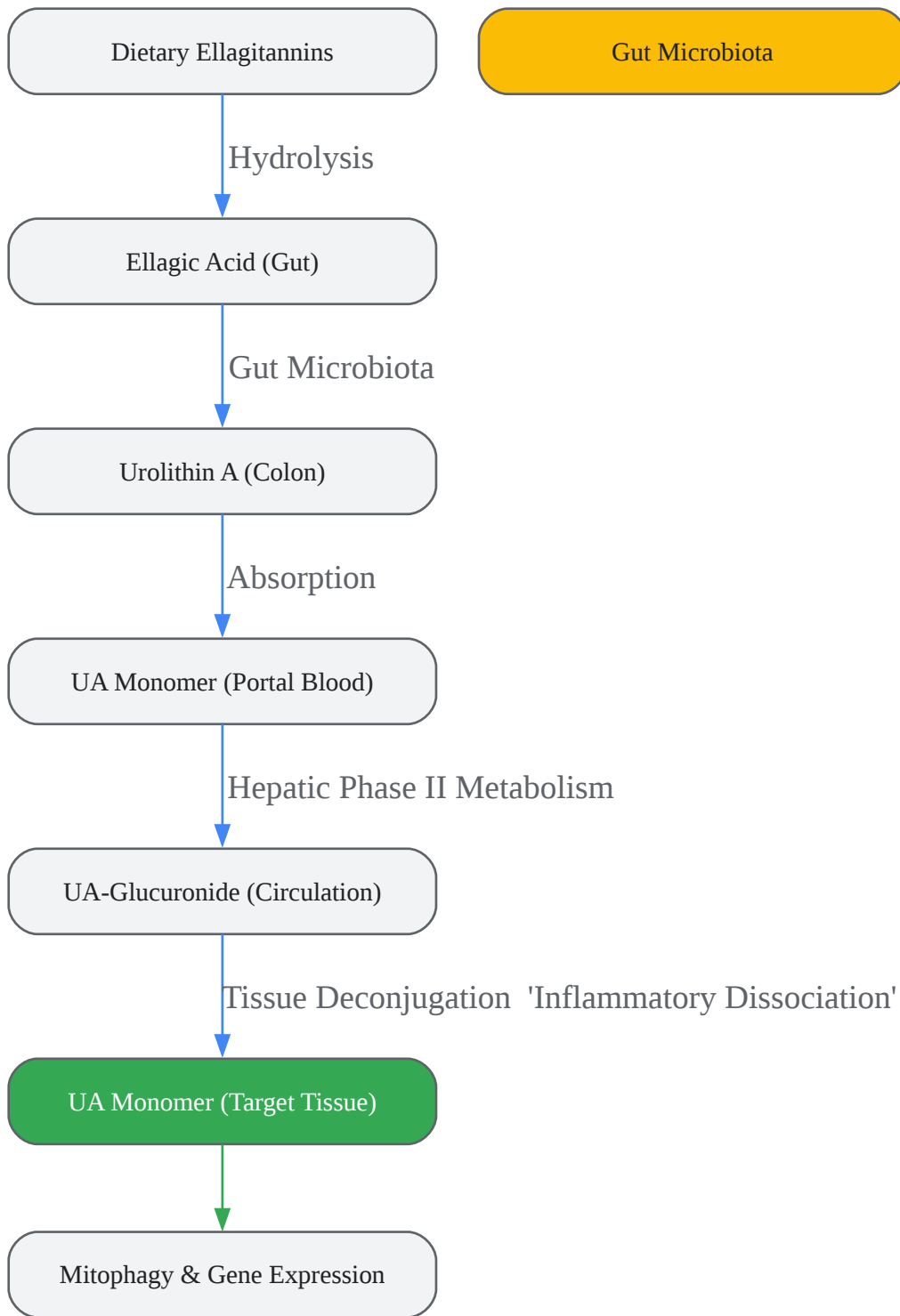
- **Interindividual Variability:** Only about **40% of individuals** have a gut microbiome capable of significantly converting dietary ETs/EA into UA, classifying them as "producers" [1] [3]. Producers are distinguished by a significantly higher gut microbiome diversity and a higher ratio of Firmicutes to Bacteroidetes [3].
- **Absorption and Conjugation:** Once produced in the colon, lipophilic UA is absorbed and enters the enterohepatic circulation [1]. It undergoes extensive **Phase II metabolism** in the liver, where it is primarily converted into **UA-glucuronide and UA-sulfate** [1] [3]. These conjugated forms are the predominant metabolites found in the bloodstream [1].
- **Tissue Distribution and "Inflammatory Dissociation":** The form of UA differs across tissues. While the liver and kidneys show high levels of conjugates, the active **UA monomer is the primary form detected in human skeletal muscle** [1]. It is hypothesized that in target tissues, particularly within an inflammatory microenvironment, UA-glucuronide can be deconjugated back into the biologically active UA monomer, a process termed "inflammatory dissociation" [1].

Metabolism and Key Experimental Protocols

Understanding UA's metabolic fate and the experimental evidence behind it is crucial for applied research.

Metabolic Pathway and Biological Activity

The metabolic journey of UA from diet to active molecule in tissues can be visualized as follows. A critical concept is that the glucuronidated form prevalent in circulation may be reactivated at the site of action.



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*Diagram of **Urolithin A**'s metabolic activation from dietary precursors to the active tissue form.*

The biological activity of UA is primarily linked to its **monomeric form**. The phase II conjugates (glucuronide/sulfate) are generally considered to have reduced biological activity, though they serve as a reservoir for the active compound [1].

Detailed Experimental Protocol: Clinical Pharmacokinetics

The following methodology is adapted from a key human study that directly compared UA exposure from diet versus supplementation [3].

- **1. Study Design:** A single-center, two-period, crossover, randomized, open-label study.
- **2. Participants:** 100 healthy adults (aged 20-80), randomized 1:1 to two intervention sequences.
- **3. Interventions:**
 - **Mitopure Group:** Consumed 500 mg of pure UA admixed in yogurt.
 - **Pomegranate Juice (PJ) Group:** Consumed 8 fl. oz (~240 mL) of 100% pomegranate juice.
- **4. Sample Collection:**
 - **Blood:** Plasma and dried blood spot (DBS) samples were collected at baseline (T0), 6 hours (T6), and 24 hours (T24) post-intake. Blood was drawn into K2-EDTA tubes, centrifuged, and plasma was stored at -80°C.
 - **Stool:** Collected at screening using a standardized kit and stored at -80°C for metagenomic analysis of the gut microbiome.
- **5. Bioavailability Measurement:** UA and its conjugate levels in 600 human plasma samples were quantified using calibrated and validated high-performance liquid chromatography (HPLC) methods.

Mechanisms of Action and Cellular-Level Protocols

At the cellular level, UA's mechanisms have been elucidated through experiments on primary human cells.

Detailed Experimental Protocol: Glucose Uptake in Human Myotubes

A recent study investigated UA's effects on insulin sensitivity in human skeletal muscle cells [4].

- **1. Cell Culture:** Primary human myogenic cultures were established from skeletal muscle biopsies of eight healthy adults.

- **2. Differentiation & Treatment:** Cultures were differentiated into myotubes for 6-8 days. Mature myotubes were then treated with UA at 0.002, 1, and 50 μM , or a vehicle control (0.1% DMSO) for 24 hours.
- **3. Cell Viability Assessment:** A resazurin assay confirmed no significant loss of cell viability at UA concentrations $\leq 50 \mu\text{M}$.
- **4. Glucose Uptake Measurement:**
 - Basal and insulin-stimulated (100 nM) glucose uptake was assessed using radio-labelled (tritiated) deoxy-D-glucose (DOG).
 - Glucose uptake was normalized against total cell protein content and expressed as an absolute rate ($\text{pmol}\cdot\text{mg}^{-1}\cdot\text{min}^{-1}$).
- **5. Gene Expression Analysis:** RNA was extracted, and cDNA was synthesized. Expression of genes like GLUT4 and myostatin was quantified via real-time PCR (qPCR) using TaqMan probes.

Key Considerations for Research and Development

- **Overcoming Variability with Direct Supplementation:** Direct UA supplementation is the most reliable method to achieve consistent and pharmacologically relevant systemic exposure, bypassing the limitations of gut microbiome variability [1] [3].
- **Favorable Safety Profile:** Clinical trials have reported that UA supplementation has a favorable safety profile, with no significant adverse effects observed in studies administering single doses up to 2000 mg or chronic doses up to 1000 mg/day for 4 weeks in elderly subjects [1].
- **Potential Drug Interactions:** Although direct clinical data is limited, theoretical interactions are possible. UA metabolism may be affected by drugs that inhibit or induce cytochrome P450 (CYP450) enzymes or phase II conjugation pathways [2].

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